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Compound of Interest

Compound Name:
5-Fluoro-2-(trifluoromethyl)benzyl

alcohol

Cat. No.: B1302129 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and

reactivity of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol, a key building block in medicinal

chemistry and materials science. The strategic placement of both a fluorine atom and a

trifluoromethyl group on the benzyl scaffold imparts unique electronic properties, influencing its

reactivity and the biological activity of its derivatives.

Core Physicochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a white solid at room temperature. Its key

physicochemical properties are summarized in the table below, providing a foundation for its

application in chemical synthesis and drug design.
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Property Value Reference

CAS Number 238742-82-0 [1]

Molecular Formula C₈H₆F₄O [1]

Molecular Weight 194.13 g/mol [1]

Melting Point 48-52 °C [2]

Boiling Point 183.2 °C

Density 1.377 g/cm³

Purity ≥97% [2]

Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 5-Fluoro-2-
(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding carboxylic acid,

5-Fluoro-2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 5-Fluoro-2-
(trifluoromethyl)benzoic Acid
This protocol is analogous to the synthesis of similar benzyl alcohols, such as 2-Chloro-5-

(trifluoromethyl)benzyl alcohol[3].

Materials:

5-Fluoro-2-(trifluoromethyl)benzoic acid

Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

Anhydrous tetrahydrofuran (THF)

6 M Hydrochloric acid (HCl)

Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Deionized water

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-

Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.

Cool the solution to 0 °C using an ice bath.

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of

the benzoic acid. A typical molar ratio of benzoic acid to BH₃·THF is 1:2[3].

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Then, heat the mixture to reflux for approximately 1.5 to 2 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to 0 °C and slowly add 6 M HCl to quench

the excess borane. Continue the addition until gas evolution ceases.

Add deionized water to the reaction mixture and extract the product with ethyl acetate.

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude 5-Fluoro-2-
(trifluoromethyl)benzyl alcohol.

Purification Protocol
The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexanes,

ethyl acetate/hexanes mixture, toluene) to find a suitable system where the compound is

soluble at elevated temperatures and sparingly soluble at room temperature.

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice

bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with

a small amount of cold solvent.

Column Chromatography:

Stationary Phase: Silica gel is a suitable stationary phase.

Mobile Phase: A solvent system of ethyl acetate and hexanes is commonly used. The

polarity can be adjusted to achieve optimal separation.

Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a

compatible solvent and load it onto a silica gel column. Elute the column with the chosen

solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Spectroscopic Characterization
The structural confirmation of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is achieved through

a combination of spectroscopic techniques. While the specific spectra for this compound are

not readily available in public databases, the expected spectral data can be inferred from

analogous structures.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic

methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting

patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the aromatic carbons and the benzylic

carbon. The signals for the carbons attached to or near the fluorine and trifluoromethyl groups

will show characteristic splitting patterns (quartets for the CF₃ group and its attached carbon,

and doublets for carbons coupled to the fluorine atom).

¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and it is

expected to show two distinct signals: one for the fluorine atom on the aromatic ring and

another for the trifluoromethyl group. The chemical shifts and coupling constants provide

valuable structural information[4][5][6].

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol

(a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group,

C=C stretches of the aromatic ring, and strong C-F stretching bands.

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) is expected. Common fragmentation

patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the loss of the

CH₂OH group (M-31). The presence of fluorine and trifluoromethyl groups will also lead to

characteristic fragmentation pathways[7][8].

Reactivity and Applications in Drug Development
The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic

ring significantly influences the reactivity of the benzylic alcohol. These groups increase the
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acidity of the hydroxyl proton and can affect the stability of carbocation intermediates that may

form in reactions involving the hydroxyl group.

This molecule is a valuable building block in the synthesis of pharmaceuticals and

agrochemicals. The incorporation of fluorinated motifs is a well-established strategy in

medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and

lipophilicity[9]. 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can be used as a precursor to

introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a target molecule, which can be

crucial for its biological activity.

Experimental Workflows and Signaling Pathways
To illustrate the utility of this compound, a generalized experimental workflow for its synthesis

and subsequent use in a hypothetical drug discovery context is presented below.

Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol Application in Drug Discovery

5-Fluoro-2-(trifluoromethyl)benzoic Acid Reduction
(e.g., BH3-THF) 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol Purification

(Recrystallization or Chromatography) Pure Product Coupling Reaction
(e.g., Etherification, Esterification) Lead Compound Synthesis Biological Assays

(e.g., Enzyme Inhibition)
Structure-Activity

Relationship (SAR) Studies

Click to download full resolution via product page

General workflow for synthesis and application.

This diagram illustrates the synthesis of the target molecule and its subsequent use as a

building block in the generation of lead compounds for biological screening and SAR studies.

The specific reaction conditions and biological targets would be determined by the research

objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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